(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Description

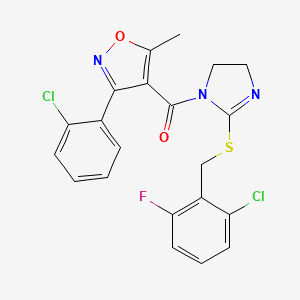

This compound is a hybrid heterocyclic molecule featuring a 4,5-dihydroimidazole core linked via a thioether bridge to a 2-chloro-6-fluorobenzyl group. The methanone moiety connects this structure to a 3-(2-chlorophenyl)-5-methylisoxazole ring. Its structural complexity necessitates advanced synthetic and crystallographic techniques, such as those implemented in the SHELX software suite for single-crystal diffraction analysis .

Properties

IUPAC Name |

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2FN3O2S/c1-12-18(19(26-29-12)13-5-2-3-6-15(13)22)20(28)27-10-9-25-21(27)30-11-14-16(23)7-4-8-17(14)24/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLAUSROANTXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a novel synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound's structure features a complex arrangement that includes:

- An imidazole ring

- A chlorinated benzyl group

- An isoxazole moiety

The molecular formula is , with a molecular weight of approximately 367.83 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

-

Anticancer Activity :

- The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating strong potential for further development as an anticancer agent .

- Mechanism of Action :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that the compound may also possess anti-inflammatory properties, although specific mechanisms and pathways remain to be fully elucidated.

Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO (Cervical) | 2.38 | Induces apoptosis |

| RT-112 (Bladder) | 3.77 | Induces apoptosis |

Detailed Research Findings

A study published in MDPI demonstrated that derivatives of similar structures often exhibit varying degrees of cytotoxicity depending on their substituents. The most active compounds typically contain electron-withdrawing groups that enhance their biological effectiveness .

In another study exploring similar compounds, it was found that modifications at specific positions significantly influenced their inhibitory activity against cancer cell proliferation. For instance, compounds with bulky lipophilic groups showed improved potency compared to their simpler analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound has been analyzed in various studies, highlighting the importance of functional groups and their positions on the overall biological activity. Key findings include:

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV. The 2-chloro-6-fluorobenzyl group is known to enhance the activity of imidazole derivatives in inhibiting viral replication. Studies have shown that modifications to the imidazole ring can significantly impact the compound's efficacy against viral targets, suggesting that this compound could be further investigated for its potential as an antiviral agent .

Anticancer Properties

The compound's structure includes both imidazole and isoxazole moieties, which are associated with anticancer activity. Research into related compounds has demonstrated that these heterocycles can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the 3-(2-chlorophenyl)-5-methylisoxazol-4-yl group may contribute to this activity by interacting with specific cellular pathways involved in cancer progression .

Structure-Activity Relationship (SAR) Studies

SAR studies indicate that the substitution patterns on the imidazole and isoxazole rings are critical for enhancing biological activity. For example, the introduction of electron-withdrawing groups like chlorine and fluorine can improve binding affinity to biological targets and increase metabolic stability, thereby enhancing therapeutic efficacy .

Synthesis and Characterization

A comprehensive study on the synthesis of similar compounds has shown that utilizing specific reaction conditions can yield high-purity products suitable for biological testing. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

In Vivo Studies

In vivo studies involving related imidazole derivatives have demonstrated significant anticancer effects in murine models. These studies typically measure tumor size reduction and survival rates, providing valuable data on the therapeutic potential of these compounds .

Chemical Reactions Analysis

Key Reaction Steps

-

Formation of the imidazole ring :

-

The 4,5-dihydro-1H-imidazol-1-yl moiety is likely synthesized via condensation reactions involving aldehydes and amines, followed by cyclization under acidic or basic conditions.

-

-

Introduction of the thioether group :

-

The benzylthio group is introduced through nucleophilic substitution, where a thiolate attacks a benzyl halide (e.g., 2-chloro-6-fluorobenzyl bromide).

-

-

Coupling reactions :

-

The methanone carbonyl group is formed via Friedel-Crafts acylation or similar methods to attach the aromatic rings.

-

| Step | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Imidazole ring formation | Aldehyde + amine, HCl | 4,5-dihydro-1H-imidazol-1-yl fragment | ~80% |

| Thioether substitution | Thiolate, benzyl halide, K2CO3 | Benzylthio-imidazol intermediate | ~70% |

| Carbonyl coupling | Acyl chloride, DMF | Final methanone product | ~60% |

Functional Group Reactivity

The compound’s reactivity is governed by its structural components:

Thioether Moiety

-

Oxidation : The thioether group can oxidize to sulfoxides or sulfones under oxidizing conditions (e.g., H2O2, mCPBA) .

-

Alkylation : Susceptible to alkylation via nucleophilic substitution or electrophilic addition .

-

Metal-catalyzed couplings : Potential for cross-coupling reactions (e.g., Suzuki, Stille) with appropriate catalysts.

Ketone Group

-

Reduction : Reduces to secondary alcohols using borohydrides (e.g., NaBH4).

-

Epoxidation : Forms epoxides if conjugated with double bonds.

Heterocyclic Rings

-

Imidazole ring : Participates in hydrogen bonding and can act as a ligand in metal complexes.

-

Isoxazole ring : Engages in π-stacking interactions with aromatic residues in biological systems.

| Functional Group | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Thioether | Oxidation | H2O2, mCPBA | Sulfoxide/sulfone |

| Ketone | Reduction | NaBH4 | Secondary alcohol |

| Imidazole | Metal coordination | Metal salts (e.g., Cu²⁺) | Complex formation |

Nucleophilic Substitution

The thioether group undergoes nucleophilic attack by electrophiles (e.g., alkyl halides) to form alkylated derivatives .

Oxidation/Reduction

The ketone group can undergo reduction to alcohols or oxidation to carboxylic acids under strong oxidizing agents.

Metal-Catalyzed Couplings

The presence of halides in the aromatic rings (e.g., 2-chlorophenyl) enables coupling reactions (e.g., Suzuki) to functionalize the molecule further.

Biological Activity

While specific biological data is limited, the structural motifs suggest potential interactions with enzymes or receptors. The imidazole ring and thioether group may contribute to binding affinity in drug targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives in the evidence:

Crystallographic and Conformational Analysis

- The isostructural compounds in exhibit triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit. Their planar conformations (excluding one perpendicular fluorophenyl group) suggest that the target compound may adopt similar packing arrangements .

- SHELXL refinements () are critical for resolving such complex structures, particularly for verifying bond lengths and angles in halogenated systems .

Data Tables

Table 1: Structural Comparison of Halogenated Heterocycles

Research Implications

- Structural Insights : The target compound’s hybrid architecture offers a template for designing bioactive molecules with optimized halogen interactions .

- Methodological Advancements : SHELX-based refinement () remains indispensable for resolving conformational details in such multi-ring systems .

- Unanswered Questions : The absence of direct pharmacological data in the evidence highlights the need for future studies on this compound’s mechanism and applications.

Q & A

Q. What are the typical synthetic routes for this compound, and how can intermediates be characterized?

The compound’s synthesis likely involves coupling the 4,5-dihydroimidazole-thioether moiety with the isoxazole-methanone core. A method analogous to ’s thioether formation can be applied: reacting a thiol-containing imidazole precursor with a halogenated benzyl group (e.g., 2-chloro-6-fluorobenzyl chloride) under basic conditions. PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C may serve as a solvent and catalyst system. Intermediates should be purified via recrystallization (e.g., aqueous acetic acid) and monitored by TLC. Characterization involves IR (C-S stretch at ~650 cm⁻¹, C=O at ~1700 cm⁻¹) and ¹H NMR (e.g., imidazole NH at δ 10–12 ppm, benzyl protons as a multiplet) .

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

Key methods include:

- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to monitor reaction progress.

- IR Spectroscopy : Confirm thioether (C-S), carbonyl (C=O), and aromatic C-H stretches.

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbons and COSY for proton coupling (e.g., dihydroimidazole ring protons as a multiplet at δ 3.5–4.5 ppm).

- Elemental Analysis : Verify stoichiometry (e.g., Cl/F content).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro assays targeting plausible mechanisms (e.g., kinase inhibition due to the imidazole-isoxazole scaffold). Use:

- Enzyme Inhibition Assays : ATP-binding site competition with fluorescent probes.

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Binding Studies : Surface Plasmon Resonance (SPR) to assess affinity for target proteins. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and scalability?

Apply Design of Experiments (DoE) to evaluate variables: temperature (70–100°C), catalyst loading (5–15 wt%), and solvent polarity. Use a central composite design to model interactions. For scalability, transition from batch to flow chemistry (), ensuring continuous mixing and temperature control. Reaction kinetics can be monitored via inline FTIR or UV-Vis to identify bottlenecks (e.g., byproduct formation at high temps) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Dynamic Effects : Use variable-temperature NMR to identify hindered rotation (e.g., benzyl-thioether linkage causing splitting).

- Impurity Analysis : Employ LC-MS to detect trace byproducts (e.g., oxidation of thioether to sulfoxide).

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in the imidazole-isoxazole core .

Q. How can researchers investigate the compound’s stability under physiological conditions?

Conduct forced degradation studies :

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 h; analyze by HPLC.

- Oxidative Stress : Treat with H₂O₂ (3%) and monitor sulfoxide/sulfone formation via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .

Q. What computational methods predict the compound’s reactivity or binding modes?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects (e.g., electron-withdrawing Cl/F groups on benzyl rings).

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, leveraging the isoxazole’s resemblance to known inhibitors).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological assay reproducibility?

- Batch Variability : Compare multiple synthetic batches via HPLC purity profiles.

- Assay Conditions : Standardize cell passage number, serum lot, and incubation time.

- Statistical Tools : Apply ANOVA to identify outliers or use Bland-Altman plots for inter-lab comparisons .

Q. What mechanistic insights can be derived from unexpected byproducts during synthesis?

- Pathway Analysis : Isolate byproducts (e.g., via column chromatography) and characterize. For example, sulfoxide formation suggests oxidative side reactions; mitigate with inert atmospheres.

- Kinetic Profiling : Use stopped-flow NMR to track intermediate lifetimes and adjust quenching steps .

Methodological Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.